molecular formula C15H14ClNO4S2 B2658558 N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE CAS No. 1448069-78-0

N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-5-CHLOROTHIOPHENE-2-SULFONAMIDE

Cat. No.: B2658558
CAS No.: 1448069-78-0
M. Wt: 371.85
InChI Key: LPJFBCYRZNDHAY-UHFFFAOYSA-N
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Description

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is a complex organic compound that features a benzofuran moiety, a thiophene ring, and a sulfonamide group.

Mechanism of Action

While the specific mechanism of action for “N-(3-(benzofuran-2-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide” is not available, benzofuran derivatives have been found to exhibit various biological activities. For example, some benzofuran derivatives have shown anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .

Future Directions

Benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide due to their biological activities and potential applications in many aspects . Future research may focus on discovering novel benzofuran compounds with enhanced biological activities and developing more efficient methods for their synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. Techniques such as microwave-assisted synthesis and the use of green chemistry principles may be employed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-Benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide is unique due to its combination of benzofuran and thiophene rings, along with the presence of a sulfonamide group.

Properties

IUPAC Name

N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-5-chlorothiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S2/c16-14-5-6-15(22-14)23(19,20)17-8-7-11(18)13-9-10-3-1-2-4-12(10)21-13/h1-6,9,11,17-18H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJFBCYRZNDHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(CCNS(=O)(=O)C3=CC=C(S3)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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